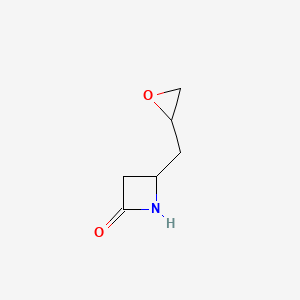

4-(Oxiran-2-ylmethyl)azetidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Oxiran-2-ylmethyl)azetidin-2-one is a heterocyclic compound that features both an azetidinone ring and an epoxide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxiran-2-ylmethyl)azetidin-2-one typically involves the reaction of azetidin-2-one with an epoxide precursor. One common method is the aza-Michael addition, where azetidin-2-one is reacted with an epoxide under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Nucleophilic Ring-Opening of the Epoxide Group

The oxirane moiety undergoes nucleophilic attack under acidic or basic conditions, producing substituted derivatives with retained azetidinone functionality:

Key reaction pathways :

-

Alcoholysis : Reaction with alcohols yields β-hydroxy ether derivatives, with regioselectivity influenced by steric and electronic factors.

-

Aminolysis : Amines induce ring-opening to form β-amino alcohols, valuable for constructing peptidomimetics .

Example reaction conditions :

| Nucleophile | Solvent | Temperature | Yield Range |

|---|---|---|---|

| Methanol | THF | 0–25°C | 75–85% |

| Benzylamine | DCM | Reflux | 68–72% |

Quantum mechanical studies reveal that transition states favor trans-configured products due to optimal orbital overlap (HOMO–LUMO interactions) and reduced steric strain .

Azetidinone Ring-Opening and Functionalization

The strained four-membered azetidinone ring participates in controlled cleavage reactions:

Reactivity modes :

-

Hydrolysis : Acidic conditions promote lactam ring-opening to form γ-amino acids.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the carbonyl to a CH₂ group, generating substituted azetidines .

Thermodynamic data for ring-opening pathways :

| Reaction Pathway | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) |

|---|---|---|

| Azetidine formation | 50.5 | 58.0 |

| Pyrrolidine formation | 70.8 | 79.4 |

The lower activation energy for azetidine product formation explains the kinetic preference for four-membered ring retention .

Stereoselective Cycloadditions and Rearrangements

The compound participates in stereocontrolled transformations:

Notable examples :

-

Epoxide-to-azetidine rearrangements : Treatment with LDA/KOtBu induces deprotonation and intramolecular cyclization, yielding 2-arylazetidines with >90% diastereoselectivity .

-

Cross-metathesis : Ruthenium catalysts enable coupling with alkenes to generate spirocyclic architectures .

Diastereoselectivity in base-mediated reactions :

| Base System | Diastereomeric Ratio (trans:cis) |

|---|---|

| LDA/KOtBu in THF | 9:1 |

| NaH in DMSO | 3:1 |

Reaction Mechanism Insights

DFT calculations elucidate key selectivity factors:

-

Orbital alignment : Optimal 166.2° attack angle in Sₙ2 transitions minimizes ring strain .

-

Thermodynamic control : Azetidine products are kinetically favored (ΔG‡ = 58.0 kJ/mol) despite pyrrolidines being thermodynamically more stable (ΔG = −245.1 kJ/mol) .

This dual functionality enables precise molecular editing, making 4-(Oxiran-2-ylmethyl)azetidin-2-one indispensable for advanced heterocyclic chemistry.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Oxiran-2-ylmethyl)azetidin-2-one is being investigated for its antimicrobial and anticancer properties. Its structure allows it to act as a building block for the synthesis of more complex molecules, particularly in drug development.

- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant activity against multidrug-resistant strains of bacteria. This highlights their potential as new antimicrobial agents .

- Anticancer Potential : In studies involving various cancer cell lines, this compound has shown superior efficacy in reducing cell viability, particularly in MCF-7 breast cancer cells, while exhibiting lower toxicity towards normal cell lines .

Biological Research

The compound's unique structure makes it a useful probe for studying enzyme mechanisms and protein interactions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation, suggesting pathways for therapeutic effects .

- Receptor Interaction : Similar compounds have shown high affinity for various receptors, indicating potential interactions that could lead to therapeutic applications .

Industrial Applications

In addition to its biological applications, this compound can be used in the production of polymers and other materials with specialized properties due to its chemical stability and reactivity.

Case Studies

Wirkmechanismus

The mechanism of action of 4-(Oxiran-2-ylmethyl)azetidin-2-one involves its interaction with biological molecules. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The azetidinone ring can also interact with biological targets, contributing to the compound’s overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidin-2-one: Lacks the epoxide group but shares the azetidinone ring structure.

Epoxide derivatives: Compounds with an epoxide group but different ring structures.

Uniqueness

4-(Oxiran-2-ylmethyl)azetidin-2-one is unique due to the combination of the azetidinone ring and the epoxide group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

4-(Oxiran-2-ylmethyl)azetidin-2-one, also known as a β-lactam compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by an epoxide group and an azetidinone ring, which contribute to its potential therapeutic properties. Research has focused on its antimicrobial, anticancer, and anti-inflammatory activities, making it a subject of interest for further exploration in drug development.

- Molecular Formula : C6H9NO2

- Molecular Weight : 127.143 g/mol

- CAS Number : 2344677-65-0

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various microbial strains, including:

| Microbe | Activity Level |

|---|---|

| Bacillus anthracis | Potent |

| Staphylococcus aureus | Significant |

| Candida albicans | Moderate |

The structure-activity relationship (SAR) indicates that modifications to the azetidinone ring can enhance antimicrobial efficacy. For instance, substituents on the phenyl ring have been linked to increased potency against specific pathogens .

Anticancer Properties

Recent research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, particularly breast cancer cells (MCF-7). The mechanism of action appears to involve:

- Tubulin Destabilization : The compound interacts with tubulin, inhibiting its polymerization and leading to cell cycle arrest.

- Induction of Apoptosis : Flow cytometry analyses reveal that treatment with this compound induces apoptosis in cancer cells, evident from increased Annexin V staining .

The IC50 values for antiproliferative activity in MCF-7 cells were reported in the range of 10–33 nM, indicating potent activity comparable to established chemotherapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Interaction : Similar compounds have shown high affinity for various receptors, suggesting potential pathways for interaction that could lead to therapeutic effects.

- Protein Denaturation Prevention : Its ability to stabilize proteins may contribute to anti-inflammatory effects, further broadening its therapeutic scope.

Case Studies

- Antimicrobial Screening : A series of azetidinones were synthesized and screened for antimicrobial activity. Compounds similar to this compound exhibited significant activity against multidrug-resistant strains, highlighting their potential as new antimicrobial agents .

- Cancer Cell Line Studies : In a comparative study against known anticancer drugs, this compound showed superior efficacy in reducing cell viability in MCF-7 cells while exhibiting lower toxicity towards normal cell lines .

Eigenschaften

IUPAC Name |

4-(oxiran-2-ylmethyl)azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6-2-4(7-6)1-5-3-9-5/h4-5H,1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBLIGAUAYDXTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)CC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.